molecular formula C15H11N3O4 B11081762 (2E)-N-[4-(cyanomethyl)phenyl]-3-(5-nitrofuran-2-yl)prop-2-enamide

(2E)-N-[4-(cyanomethyl)phenyl]-3-(5-nitrofuran-2-yl)prop-2-enamide

Cat. No.: B11081762
M. Wt: 297.26 g/mol
InChI Key: ZXLYBZWZYMPBQU-FNORWQNLSA-N
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Description

(2E)-N-[4-(cyanomethyl)phenyl]-3-(5-nitrofuran-2-yl)prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanomethyl group attached to a phenyl ring, and a nitrofuran moiety linked to a propenamide chain. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-(cyanomethyl)phenyl]-3-(5-nitrofuran-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of furan to produce 5-nitrofuran. This intermediate is then subjected to a condensation reaction with (2E)-3-(4-cyanomethylphenyl)prop-2-enamide under specific conditions, such as the presence of a base and a suitable solvent, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-(cyanomethyl)phenyl]-3-(5-nitrofuran-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-[4-(cyanomethyl)phenyl]-3-(5-nitrofuran-2-yl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties due to the presence of the nitrofuran moiety.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[4-(cyanomethyl)phenyl]-3-(5-nitrofuran-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The nitrofuran moiety is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This oxidative stress can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-[4-(cyanomethyl)phenyl]-3-(5-nitrothiophene-2-yl)prop-2-enamide: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-N-[4-(cyanomethyl)phenyl]-3-(5-nitropyrrole-2-yl)prop-2-enamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of (2E)-N-[4-(cyanomethyl)phenyl]-3-(5-nitrofuran-2-yl)prop-2-enamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the nitrofuran moiety, in particular, is associated with potent antimicrobial properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H11N3O4

Molecular Weight

297.26 g/mol

IUPAC Name

(E)-N-[4-(cyanomethyl)phenyl]-3-(5-nitrofuran-2-yl)prop-2-enamide

InChI

InChI=1S/C15H11N3O4/c16-10-9-11-1-3-12(4-2-11)17-14(19)7-5-13-6-8-15(22-13)18(20)21/h1-8H,9H2,(H,17,19)/b7-5+

InChI Key

ZXLYBZWZYMPBQU-FNORWQNLSA-N

Isomeric SMILES

C1=CC(=CC=C1CC#N)NC(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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